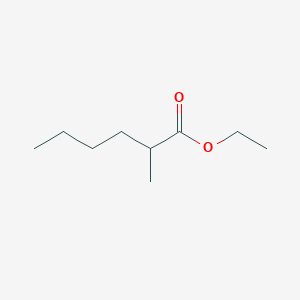

Ethyl 2-methylhexanoate

Description

BenchChem offers high-quality Ethyl 2-methylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

ethyl 2-methylhexanoate |

InChI |

InChI=1S/C9H18O2/c1-4-6-7-8(3)9(10)11-5-2/h8H,4-7H2,1-3H3 |

InChI Key |

LFLSVOVPJVCWKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 2-methylhexanoate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-Methylhexanoate

Abstract

Ethyl 2-methylhexanoate is a branched-chain fatty acid ethyl ester recognized for its characteristic fruity and apple-like aroma. This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic profile, synthesis, and analytical methodologies. As a key component in the flavor and fragrance industries, a thorough understanding of its characteristics is essential for researchers, chemists, and formulation scientists. This document synthesizes data from authoritative chemical databases and scientific literature to offer field-proven insights for its application and analysis.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundational step in any scientific investigation. The universally accepted identifiers for ethyl 2-methylhexanoate ensure unambiguous communication and data retrieval.

-

IUPAC Name: ethyl 2-methylhexanoate[1]

-

CAS Number: 32400-29-6[2]

-

Molecular Formula: C₉H₁₈O₂[1]

-

Canonical SMILES: CCCCC(C)C(=O)OCC[1]

-

InChIKey: LFLSVOVPJVCWKQ-UHFFFAOYSA-N[1]

The molecule's structure, featuring an ethyl ester of a monocarboxylic acid (2-methylhexanoic acid), is the primary determinant of its chemical behavior, including its volatility, solubility, and reactivity.

Physicochemical Properties

The physical properties of ethyl 2-methylhexanoate are critical for its application in formulations, defining its behavior in various matrices and its sensory perception. These properties are summarized in the table below. The branched nature of the hexanoate chain subtly influences these values compared to its linear isomer, ethyl heptanoate.

| Property | Value | Source |

| Molecular Weight | 158.24 g/mol | [1][2] |

| Appearance | Colorless Liquid | [Various Suppliers] |

| Odor Profile | Fresh, fruity, apple, chamomile | [3] |

| Boiling Point | 176.00 - 177.00 °C (at 760 mm Hg, est.) | [4] |

| Density | 0.8719 g/cm³ (for methyl 2-ethylhexanoate) | [5] |

| Water Solubility | 117.8 mg/L at 25 °C (est.) | [4] |

| LogP (o/w) | 3.177 (est.) | [4] |

Note: Some experimental data is limited for this specific isomer, and values from closely related isomers or estimations are provided for guidance.

Synthesis and Reactivity

Synthesis via Fischer Esterification

The most common and industrially viable method for synthesizing ethyl 2-methylhexanoate is the Fischer esterification of 2-methylhexanoic acid with ethanol.

Causality of Experimental Choices:

-

Catalyst: A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is required. Its role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Reaction Conditions: The reaction is an equilibrium process. To drive the equilibrium towards the product (the ester), Le Châtelier's principle is applied. This is typically achieved by using an excess of one reactant (usually the less expensive one, ethanol) or by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.

Caption: Fischer Esterification of 2-methylhexanoic acid.

General Reactivity

As an ester, ethyl 2-methylhexanoate is susceptible to hydrolysis under both acidic and basic conditions (saponification) to yield 2-methylhexanoic acid and ethanol. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.

Spectroscopic and Analytical Profile

Characterization of ethyl 2-methylhexanoate relies on standard spectroscopic techniques. The data provides a unique fingerprint for identification and quality control.

Mass Spectrometry (MS)

When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), esters undergo characteristic fragmentation patterns.

-

Molecular Ion (M+): A peak corresponding to the molecular weight (m/z = 158) may be observed, though it can be weak.

-

Key Fragments: Expect significant peaks from McLafferty rearrangement (if applicable) and alpha-cleavages around the carbonyl group. Common fragments would include ions corresponding to the loss of the ethoxy group (-OCH₂CH₃, m/z = 113) and fragments related to the acylium ion [M-45]⁺. The base peak is often associated with these stable fragments.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show distinct signals for the ethyl group (a quartet for -OCH₂- and a triplet for -CH₃) and the 2-methylhexanoate chain. The proton at the chiral center (C2) will appear as a multiplet.

-

¹³C NMR: The carbon NMR spectrum provides clear evidence of the structure. Key signals include the carbonyl carbon (~175 ppm), the carbon of the methoxy group (-OCH₂-) (~60 ppm), and the chiral carbon (C2).[1]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ester carbonyl group (C=O) stretch, typically found around 1735-1750 cm⁻¹. Additional significant bands correspond to C-O stretching and C-H stretching from the alkyl chains.[1]

Standard Analytical Protocol: GC-MS Analysis

For quality control and research purposes, a validated GC-MS method is indispensable for confirming the identity and purity of ethyl 2-methylhexanoate.

Self-Validating Protocol

This protocol is designed to be self-validating through the inclusion of checks for retention time and mass spectral matching against a known standard or library.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 100 ppm solution of ethyl 2-methylhexanoate in a suitable solvent such as hexane or dichloromethane.

-

Instrument Setup:

-

GC Column: Use a non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent). The choice of a non-polar stationary phase is dictated by the relatively non-polar nature of the analyte.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection: 1 µL injection volume with a split ratio of 50:1 to prevent column overloading.[7]

-

Temperature Program:

-

Initial oven temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at 10°C/min to 240°C.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

-

MS Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300. This range covers the expected molecular ion and key fragments.

-

Ion Source Temperature: 230°C.

-

-

Data Analysis:

-

Confirm the retention time of the analyte peak against a previously run standard.

-

Verify the mass spectrum of the peak by comparing it to a reference library (e.g., NIST, Wiley). The match factor should be >85% for confident identification.

-

Caption: A typical workflow for GC-MS analysis.

Applications and Industrial Relevance

Ethyl 2-methylhexanoate is primarily utilized as a fragrance and flavoring agent.[8] Its unique scent profile makes it a valuable component in creating fruity and floral accords in perfumes, cosmetics, and household products. In the food industry, it can be used to impart apple, pineapple, and other fruity notes to beverages, candies, and baked goods.[9] Its branched structure provides a different aromatic nuance compared to straight-chain esters, offering formulators a broader palette for creating complex flavor profiles.

Safety and Handling

While specific GHS classification for ethyl 2-methylhexanoate is not universally harmonized, related esters are often classified as flammable liquids and may cause skin irritation.[6]

-

Handling: Standard laboratory safety practices should be employed. Handle in a well-ventilated area, and use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[10][12]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

Ethyl 2-methylhexanoate is a specialty ester with well-defined chemical properties that make it highly suitable for applications in the flavor and fragrance sector. Its synthesis is straightforward via Fischer esterification, and its identity and purity can be rigorously controlled using standard analytical techniques like GC-MS. This guide provides the foundational technical knowledge required for researchers and industry professionals to effectively utilize, analyze, and formulate with this versatile compound.

References

-

The Good Scents Company. (n.d.). ethyl 2-methyl-2-ethyl hexanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12714009, Ethyl 2-methylhexanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 2-ethyl hexanoate. Retrieved from [Link]

-

PrepChem.com. (2023). Synthesis of ethyl 2-methyl-2-ethyl-hexanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102491, Methyl 2-ethylhexanoate. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Sodium 2-ethyl hexanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102916, Ethyl 2-ethylhexanoate. Retrieved from [Link]

-

ChemSynthesis. (2024). ethyl 2-methylhexanoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-methyl-2-hexenoate. Retrieved from [Link]

- Google Patents. (n.d.). US4126585A - 2-Methyl-2-ethyl-hexanoate ester perfume compositions.

- Google Patents. (n.d.). US6033551A - Synthesis of metal 2-ethylhexanoates.

-

Quick Company. (n.d.). A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl (E)-2-hexenoate. Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

Perfumer & Flavorist+. (2023). Ethyl Hexanoate in Tropical, Berry, Orchard, Fermented and Other Flavors. Retrieved from [Link]

-

The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents. Retrieved from [Link]

Sources

- 1. Ethyl 2-methylhexanoate | C9H18O2 | CID 12714009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 32400-29-6|Ethyl 2-methylhexanoate|BLDpharm [bldpharm.com]

- 3. ethyl 2-methyl-2-ethyl hexanoate, 58308-70-6 [thegoodscentscompany.com]

- 4. methyl 2-ethyl hexanoate, 816-19-3 [thegoodscentscompany.com]

- 5. methyl 2-ethylhexanoate CAS#: 816-19-3 [m.chemicalbook.com]

- 6. Methyl 2-ethylhexanoate | C9H18O2 | CID 102491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Ethyl 2-ethylhexanoate | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. perfumerflavorist.com [perfumerflavorist.com]

- 10. echemi.com [echemi.com]

- 11. chemos.de [chemos.de]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-methylhexanoate

Introduction

Ethyl 2-methylhexanoate (CAS No. 32400-29-6) is an organic ester characterized by a branched alkyl chain, which imparts specific physical and organoleptic properties.[1] As a member of the fatty acid ester family, its molecular structure—comprising a polar carboxyl group and a nonpolar nine-carbon chain—governs its behavior in various applications, from flavor and fragrance compositions to specialty chemical synthesis.[2][3] Understanding its core physical properties is paramount for researchers and drug development professionals who may utilize it as a starting material, a non-polar solvent, or a reference compound in analytical studies.

This guide provides a detailed examination of the key physical characteristics of Ethyl 2-methylhexanoate, contextualizing quantitative data with mechanistic insights and field-proven methodologies for its synthesis and quality assessment.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all further study.

-

IUPAC Name: ethyl 2-methylhexanoate[1]

-

Synonyms: Ethyl 2-methyl hexanoate, 2-Methylhexanoic acid ethyl ester[1][4]

-

Molecular Formula: C₉H₁₈O₂[1]

-

Molecular Weight: 158.24 g/mol [1]

-

Canonical SMILES: CCCCC(C)C(=O)OCC[1]

-

InChI Key: LFLSVOVPJVCWKQ-UHFFFAOYSA-N[1]

Core Physical Properties

The physical properties of an organic compound dictate its handling, purification, and application. While direct experimental data for Ethyl 2-methylhexanoate is not widely published, a highly reliable profile can be established by analyzing its close structural isomers and analogs. The substitution of a methyl group for an ethyl group, or the shifting of a methyl group along the carbon chain, results in only minor deviations in bulk physical properties such as boiling point and density.

Summary Data Table

The following table summarizes the key physical properties. Values for closely related compounds are provided as expert-validated estimates and are clearly noted.

| Property | Value / Description | Source (Analog) |

| Appearance | Colorless liquid | [2][5] |

| Odor | Fruity, with notes of apple and chamomile | [6][7] |

| Boiling Point | ~176-177 °C (at 760 mmHg, est.) ~82 °C (at 24 mmHg, est.) | [8] (Methyl 2-ethylhexanoate) [2][5] (Methyl 2-ethylhexanoate) |

| Density | ~0.87 g/cm³ (at 20°C, est.) | [2][5] (Methyl 2-ethylhexanoate) |

| Refractive Index | ~1.414 (at 20°C, est.) | [5] (Methyl 2-ethylhexanoate) |

| Water Solubility | Low; ~100-200 mg/L (est.) | [5][8] (Methyl 2-ethylhexanoate) |

| Organic Solvent Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone) | [8] |

Detailed Analysis of Physical Properties

-

Appearance and Odor: Like most medium-chain fatty acid esters, Ethyl 2-methylhexanoate is a colorless liquid at standard temperature and pressure. Its characteristic fruity odor is a direct consequence of its volatility and molecular structure, making it and similar esters valuable in the flavor and fragrance industries.[2][9]

-

Boiling Point and Volatility: The boiling point of an ester is governed by its molecular weight and intermolecular forces, primarily van der Waals forces and dipole-dipole interactions. With a molecular weight of 158.24 g/mol , it is significantly less volatile than short-chain esters but can be readily purified by vacuum distillation. The estimated boiling point of ~82°C at 24 Torr is consistent with its structural analog, methyl 2-ethylhexanoate.[2][5] This property is critical for designing purification protocols, where distillation under reduced pressure is employed to prevent thermal decomposition.

-

Density: The estimated density of approximately 0.87 g/cm³ indicates that Ethyl 2-methylhexanoate is less dense than water and will form the upper layer in an immiscible mixture. This is a key consideration for liquid-liquid extraction protocols during synthetic workups.

-

Refractive Index: The refractive index is a measure of how light propagates through a substance and is a fast and effective method for assessing the purity of a liquid sample. The estimated value of ~1.414 is typical for aliphatic esters of this size.[5] In a quality control setting, a deviation from the established refractive index for a pure sample would suggest the presence of residual starting materials, solvents, or byproducts.

-

Solubility Profile: The molecule's solubility is dictated by its amphipathic nature. The ester functional group provides a polar region capable of dipole-dipole interactions, while the nine-carbon aliphatic chain is nonpolar and hydrophobic. The dominance of the large nonpolar chain makes the compound practically insoluble in water but highly soluble in common organic solvents like ethanol, diethyl ether, and acetone.[8] This behavior is fundamental to its purification, as it allows for aqueous washing to remove polar impurities during an extraction workflow.

Spectroscopic Profile

For unambiguous structural confirmation, spectroscopic analysis is essential. Authoritative spectral data for Ethyl 2-methylhexanoate can be found in public databases such as PubChem.[1]

-

¹H NMR: Key expected signals include a triplet corresponding to the terminal methyl group of the hexanoate chain, a quartet for the ethyl ester's O-CH₂, and a multiplet for the chiral proton at the C2 position.

-

¹³C NMR: The most downfield signal will be the carbonyl carbon of the ester group (~175 ppm). Other key signals include the O-CH₂ carbon (~60 ppm) and the chiral C2 carbon.

-

IR Spectroscopy: A strong, characteristic C=O stretching band will be prominent around 1730-1740 cm⁻¹, confirming the presence of the ester functional group. C-O stretches will also be visible in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: GC-MS analysis will show a molecular ion peak (M⁺) corresponding to its molecular weight, along with a characteristic fragmentation pattern for esters.

Experimental Protocols & Workflows

A trustworthy protocol is self-validating. The following sections describe a standard synthesis procedure and a logical quality control workflow.

Synthesis via Fischer Esterification

The most direct and common method for synthesizing Ethyl 2-methylhexanoate is the Fischer esterification of 2-methylhexanoic acid with ethanol, using a strong acid catalyst.

Methodology:

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylhexanoic acid (1.0 eq) and absolute ethanol (3.0-5.0 eq). The ethanol serves as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%) to the stirred solution.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup & Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure Ethyl 2-methylhexanoate.

Visualization of Synthesis and Quality Control Workflow

The following diagram illustrates the logical flow from synthesis to final product verification, a critical process in any research or development setting.

Caption: Workflow for Synthesis and Quality Control of Ethyl 2-methylhexanoate.

Safety and Handling

-

GHS Hazards (Inferred): Expected to be classified as a flammable/combustible liquid and a skin irritant.[10]

-

Handling Precautions:

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static discharge.[10]

-

-

First Aid Measures (Inferred):

-

Skin Contact: Immediately wash with soap and plenty of water. Seek medical attention if irritation persists.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[10]

-

Disclaimer: This safety information is based on analogous compounds. Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

Ethyl 2-methylhexanoate is a specialty ester with well-defined physical properties that can be reliably inferred from its chemical structure and comparison with close analogs. Its characteristic fruity aroma, low water solubility, and volatility are key parameters that inform its use in scientific research and product development. The protocols for its synthesis and purification are robust and rely on fundamental principles of organic chemistry, ensuring that a high-purity product can be obtained and validated through standard analytical techniques.

References

-

The Good Scents Company. (n.d.). ethyl 2-methyl-2-ethyl hexanoate, 58308-70-6. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-methyl-2-ethyl-hexanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 2-ethyl hexanoate, 816-19-3. Retrieved from [Link]

-

Hrelia. (n.d.). Methyl 2-ethylhexanoate (CAS 816-19-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-methylhexanoate. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). US4126585A - 2-Methyl-2-ethyl-hexanoate ester perfume compositions.

-

ChemSynthesis. (n.d.). ethyl 2-methylhexanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl hexanoate, 123-66-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-ethylhexanoate. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Ethyl 2-methylhexanoate | C9H18O2 | CID 12714009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Methyl 2-ethylhexanoate, (S)- | 143005-67-8 [smolecule.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. methyl 2-ethylhexanoate CAS#: 816-19-3 [m.chemicalbook.com]

- 6. ethyl 2-methyl-2-ethyl hexanoate, 58308-70-6 [thegoodscentscompany.com]

- 7. US4126585A - 2-Methyl-2-ethyl-hexanoate ester perfume compositions - Google Patents [patents.google.com]

- 8. methyl 2-ethyl hexanoate, 816-19-3 [thegoodscentscompany.com]

- 9. scent.vn [scent.vn]

- 10. chemicalbook.com [chemicalbook.com]

Ethyl 2-Methylhexanoate: A Comprehensive Technical Guide for Scientific Professionals

<-4>

Abstract: This technical guide provides an in-depth analysis of ethyl 2-methylhexanoate, an ester of significant interest in both academic and industrial research. The document elucidates the compound's molecular structure, stereoisomerism, and synthesis pathways. Furthermore, it details its physicochemical properties and spectroscopic signature, offering a holistic view for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Core Molecular Attributes of Ethyl 2-Methylhexanoate

Ethyl 2-methylhexanoate is an organic compound with the chemical formula C9H18O2.[1] Its IUPAC name is ethyl 2-methylhexanoate. The molecule is an ester formed from 2-methylhexanoic acid and ethanol. A key structural feature is the presence of a chiral center at the second carbon (C2) of the hexanoate backbone, to which a methyl group is attached. This chirality results in the existence of two enantiomers: (R)-ethyl 2-methylhexanoate and (S)-ethyl 2-methylhexanoate.

Caption: 2D representation of the molecular structure of ethyl 2-methylhexanoate, highlighting the ester group and the chiral center.

Synthesis and Mechanistic Considerations

The primary method for synthesizing ethyl 2-methylhexanoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 2-methylhexanoic acid with ethanol.

Standard Laboratory Protocol for Fischer-Speier Esterification

Objective: To synthesize ethyl 2-methylhexanoate via the esterification of 2-methylhexanoic acid with ethanol.

Reagents and Equipment:

-

2-methylhexanoic acid

-

Anhydrous ethanol (in excess)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Methodology:

-

Reaction Setup: Combine 2-methylhexanoic acid and an excess of anhydrous ethanol in a round-bottom flask. The molar ratio of ethanol to carboxylic acid is typically 3:1 or higher to drive the equilibrium towards product formation.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess ethanol via rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure.

Mechanistic Rationale: The sulfuric acid protonates the carbonyl oxygen of the 2-methylhexanoic acid, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the hydroxyl group of ethanol. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.

Caption: A streamlined workflow for the synthesis of ethyl 2-methylhexanoate via Fischer-Speier esterification.

Physicochemical and Spectroscopic Profile

The accurate identification and characterization of ethyl 2-methylhexanoate rely on its distinct physical and spectroscopic properties.

Tabulated Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 158.24 g/mol | [1] |

| Molecular Formula | C9H18O2 | [1] |

| Boiling Point | 176-177 °C at 760 mmHg (est.) | [2] |

| Density | 0.8719 g/cm³ (est.) | [3] |

| Refractive Index | ~1.414 | [3] |

| Water Solubility | 202 mg/L at 20°C (est.) | [3] |

| LogP | 3.37 at 30°C | [3] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule's structure. Key expected signals include a triplet and a quartet for the ethyl group, a doublet for the methyl group at the chiral center, and complex multiplets for the hexanoate chain protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit nine distinct signals, one for each carbon atom in the unique chemical environments within the molecule. The carbonyl carbon of the ester group will resonate at a characteristic downfield shift.

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band around 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. Additional C-O stretching bands can be observed in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and cleavage at various points along the alkyl chain.

Applications in Scientific Research and Development

Ethyl 2-methylhexanoate and its derivatives are utilized in several specialized areas of research:

-

Flavor and Fragrance Chemistry: Its fruity aroma makes it a subject of study for understanding structure-odor relationships.

-

Asymmetric Synthesis: The chiral nature of the molecule makes it a valuable target for the development and validation of new stereoselective synthetic methods.

-

Biocatalysis: It is often used as a substrate in enzymatic reactions, particularly with lipases, for kinetic resolutions and the study of enzyme stereoselectivity.

-

Precursor in Materials Science: Metal salts of 2-ethylhexanoic acid, a related compound, are widely used as precursors for the synthesis of various materials.[4]

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, synthesis, properties, and applications of ethyl 2-methylhexanoate. A thorough understanding of these fundamental aspects is crucial for its effective utilization in research and development. The provided protocols and data serve as a valuable resource for scientists working with this versatile ester.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12714009, Ethyl 2-methylhexanoate. PubChem. Retrieved January 8, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 2-methyl-2-ethyl-hexanoate. Retrieved January 8, 2026, from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-methyl-2-ethyl hexanoate. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102491, Methyl 2-ethylhexanoate. PubChem. Retrieved January 8, 2026, from [Link]

-

The Good Scents Company. (n.d.). methyl 2-ethyl hexanoate. Retrieved January 8, 2026, from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-methylhexanoate. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20330071, Ethyl 2-methyl-2-ethyl-hexanoate. PubChem. Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). US6033551A - Synthesis of metal 2-ethylhexanoates.

-

National Institute of Standards and Technology. (n.d.). Hexanoic acid, 2-ethyl-. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) ChemInform Abstract: Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science. Retrieved January 8, 2026, from [Link]

-

Quick Company. (n.d.). A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102916, Ethyl 2-ethylhexanoate. PubChem. Retrieved January 8, 2026, from [Link]

Sources

Ethyl 2-methylhexanoate synthesis pathways

An In-depth Technical Guide to the Synthesis of Ethyl 2-Methylhexanoate

Abstract

Ethyl 2-methylhexanoate is an ester valued for its characteristic fruity aroma, finding applications in the flavor and fragrance industries. Its synthesis is a topic of significant interest for researchers and drug development professionals who may encounter this moiety in more complex molecules or require it as a standard for analytical purposes. This technical guide provides an in-depth exploration of the primary synthetic pathways for ethyl 2-methylhexanoate. As a Senior Application Scientist, this document moves beyond simple procedural outlines to delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. We will examine three core methodologies: the classical Fischer-Speier esterification, an alternative transesterification route, and a modern, enzyme-catalyzed "green" approach. Each method is critically evaluated, providing detailed, step-by-step protocols, mechanistic diagrams, and a comparative analysis to guide the researcher in selecting the optimal pathway for their specific needs.

Introduction

Chemical Profile of Ethyl 2-Methylhexanoate

Ethyl 2-methylhexanoate, with the chemical formula C₉H₁₈O₂, is the ester formed from 2-methylhexanoic acid and ethanol.[1] It is a colorless liquid with a molecular weight of 158.24 g/mol .[1][2] The presence of a chiral center at the second carbon position means it can exist as different stereoisomers, a factor that can be critical in applications such as fragrance, where chirality often dictates biological perception.

Industrial and Research Significance

The primary utility of branched-chain esters like ethyl 2-methylhexanoate lies in the flavor and fragrance industries, where they are used to impart fruity and pleasant aromas.[3] Beyond this, they serve as important chemical intermediates in the synthesis of more complex organic structures, such as plasticizers and surfactants.[3] For drug development professionals, understanding the synthesis of such ester fragments is crucial for metabolite synthesis, impurity standard preparation, and the development of ester-based prodrugs.

Overview of Synthetic Strategies

The synthesis of ethyl 2-methylhexanoate can be approached through several well-established methods of ester formation. The choice of pathway is often dictated by factors such as required purity, scale, cost, and environmental considerations. The most prominent methods include:

-

Fischer-Speier Esterification: A direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]

-

Biocatalytic Synthesis: An enzymatic approach using lipases, which offers high selectivity and operates under mild, environmentally friendly conditions.[8][9]

This guide will provide a detailed examination of each of these pathways.

Chemical Synthesis Pathways

Fischer-Speier Esterification: The Classical Approach

Fischer esterification is the quintessential method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[4][10] It is a reversible reaction, and therefore, strategic choices must be made to drive the chemical equilibrium toward the product side.[5][11]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The acid catalyst (commonly H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[10][12] The alcohol then acts as a nucleophile, attacking this activated carbon to form a tetrahedral intermediate.[4][5] Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester and regenerates the acid catalyst.[12]

-

Catalyst Choice: Strong mineral acids like sulfuric acid are effective and inexpensive. The catalyst's role is to facilitate the nucleophilic attack of the alcohol on the carbonyl carbon.[4]

-

Equilibrium Shift: According to Le Châtelier's Principle, the equilibrium can be shifted to favor the ester product by either using a large excess of one reactant (typically the less expensive alcohol) or by removing water as it is formed.[5][11] Water can be removed by azeotropic distillation using a Dean-Stark apparatus, particularly when using a solvent like toluene.[11]

-

Temperature: The reaction is typically conducted at reflux to ensure a sufficient reaction rate.[5][11] The temperature is determined by the boiling point of the alcohol or solvent used.

Caption: Mechanism of Fischer-Speier Esterification.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. If removing water by azeotropic distillation, use a Dean-Stark trap between the flask and condenser.

-

Charging the Flask: To the flask, add 2-methylhexanoic acid (1.0 eq), absolute ethanol (5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove unreacted carboxylic acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude ester can be purified by fractional distillation under reduced pressure to yield pure ethyl 2-methylhexanoate.

Transesterification: An Alternative Route

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol.[3] This method is particularly advantageous when a different ester (e.g., methyl 2-methylhexanoate) is more readily available or cheaper than the corresponding carboxylic acid.

The reaction involves heating a starting ester with an excess of the desired alcohol in the presence of a catalyst. The equilibrium must be shifted towards the products, which is typically achieved by using a large excess of the new alcohol (ethanol in this case) and/or by removing the lower-boiling alcohol byproduct (methanol) by distillation.[6]

Both acid and base catalysts can be used. Base catalysts, such as sodium methoxide or potassium carbonate (K₂CO₃), are often more effective and operate under milder conditions than acid catalysts.[6] A study on a similar system found that K₂CO₃ efficiently catalyzes the transesterification reaction, leading to high yields and selectivities.[6]

Caption: General workflow for transesterification.

-

Reactant Preparation: In a flask equipped for distillation, combine methyl 2-methylhexanoate (1.0 eq), a large excess of absolute ethanol (e.g., 10 eq), and potassium carbonate (K₂CO₃, e.g., 0.1 eq).

-

Reaction Conditions: Heat the mixture to a temperature that allows for the distillation of the methanol byproduct (b.p. 64.7°C) while retaining the ethanol (b.p. 78.4°C) and the higher-boiling product. A temperature around 100-120°C is often suitable.[6]

-

Methanol Removal: Continuously remove the methanol as it forms to drive the reaction to completion.

-

Work-up: After the reaction is complete (as determined by GC), cool the mixture. Filter to remove the solid catalyst.

-

Purification: Remove the excess ethanol by distillation. The remaining crude product can then be purified by vacuum distillation to yield ethyl 2-methylhexanoate.

Biocatalysis: The Green Chemistry Pathway

Enzymatic synthesis provides an environmentally benign alternative to traditional chemical methods. Lipases are particularly effective for esterification reactions, offering high selectivity and operating under mild conditions, which minimizes byproduct formation and energy consumption.[3]

Lipases catalyze the esterification reaction, often in a solvent-free system or in an organic solvent. The reaction mechanism, for instance with Novozym 435 (an immobilized Candida antarctica lipase B), typically follows a Ping-Pong Bi-Bi mechanism.[13] The enzyme first reacts with the acyl donor (2-methylhexanoic acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol (ethanol) to form the ester and regenerate the free enzyme.

Immobilized enzymes, such as Novozym 435, are highly preferred in industrial and lab-scale synthesis.[8] Immobilization enhances enzyme stability and allows for easy separation from the reaction mixture and subsequent reuse, significantly improving process economics.

Kinetic studies on similar systems show that factors like temperature, substrate molar ratio, and enzyme loading are critical.[13][14] While higher temperatures increase the reaction rate, they can also lead to enzyme deactivation.[15] Substrate inhibition, particularly by the alcohol at high concentrations, can also occur, meaning an optimal molar ratio must be determined experimentally.[14][15] A study on a similar branched-chain ester found optimal conditions around 70-80°C with a slight excess of the alcohol to compensate for evaporation.[8]

Caption: Logical relationships in biocatalytic ester synthesis.

-

Reactant Mixture: In a temperature-controlled vessel, combine 2-methylhexanoic acid (1.0 eq) and ethanol (e.g., 1.2 eq). A solvent-free system is often preferred for green chemistry principles.[14]

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) at a specified loading (e.g., 2-5% by weight of total substrates).[14]

-

Reaction: Incubate the mixture at the optimal temperature (e.g., 50°C) with constant agitation (e.g., 250 rpm) to ensure proper mixing.[14]

-

Monitoring: Periodically take samples and analyze by GC to monitor the conversion to the ester. The reaction may take 24-72 hours to reach high conversion.[8]

-

Enzyme Recovery: Once the desired conversion is achieved, separate the immobilized enzyme from the liquid mixture by simple filtration. The enzyme can be washed and reused.

-

Purification: The liquid product mixture can be purified by vacuum distillation to remove any unreacted starting materials and isolate the pure ethyl 2-methylhexanoate.

Comparative Analysis of Synthesis Pathways

The selection of a synthesis pathway depends on a balance of several factors. The table below provides a comparative summary of the three discussed methods.

| Parameter | Fischer-Speier Esterification | Transesterification | Biocatalytic Synthesis |

| Principle | Direct acid-catalyzed reaction of carboxylic acid and alcohol.[4] | Exchange of alkoxy groups between an ester and an alcohol.[7] | Enzyme (lipase) catalyzed esterification.[8] |

| Typical Yield | Good to excellent (can exceed 90% with equilibrium shift).[11] | High (can reach >98% with byproduct removal).[6][16] | Very high (often >95%).[8][15] |

| Reaction Time | Moderate (4-12 hours). | Fast to Moderate (can be <1 hour to several hours).[6][16] | Slow (24-96 hours).[8][14] |

| Temperature | High (Reflux, ~80-120°C).[11] | Moderate to High (~100-160°C).[6] | Mild (40-80°C).[8][14] |

| Catalyst | Strong acids (H₂SO₄, p-TsOH).[10] | Acids or Bases (K₂CO₃, NaOMe).[6] | Immobilized Lipase (e.g., Novozym 435).[8] |

| Environmental Impact | Moderate (strong acid waste, high energy). | Moderate (catalyst waste, high energy). | Low (biodegradable catalyst, low energy, often solvent-free).[3] |

| Key Advantage | Low-cost reagents, well-established. | Useful when starting ester is more accessible than the acid. | High selectivity, mild conditions, reusable catalyst, "green". |

| Key Disadvantage | Reversible reaction, harsh conditions, acid waste. | Requires removal of byproduct, equilibrium control needed. | Long reaction times, higher initial catalyst cost. |

Purification and Characterization

Post-Reaction Work-up and Purification Techniques

Regardless of the synthetic route, the final product requires purification.

-

Neutralization and Washing: For acid or base-catalyzed reactions, the work-up involves neutralizing the catalyst and washing with aqueous solutions to remove salts and water-soluble impurities.[11]

-

Drying: The organic phase containing the crude ester is dried using an anhydrous salt like Na₂SO₄ or MgSO₄.

-

Distillation: The most common method for final purification is fractional distillation under reduced pressure. This separates the desired ester from unreacted starting materials and any high-boiling point byproducts.

Analytical Characterization

The identity and purity of the synthesized ethyl 2-methylhexanoate should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and confirming the molecular weight (m/z = 158.24) of the compound.

-

Infrared (IR) Spectroscopy: Will show a characteristic strong C=O stretch for the ester group around 1735-1750 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide a detailed map of the proton environment, showing characteristic signals for the ethyl group (a quartet and a triplet) and the protons of the 2-methylhexanoyl chain.

-

¹³C NMR: Will confirm the number of unique carbon atoms, with a key signal for the carbonyl carbon around 170-180 ppm.[1]

-

Conclusion and Future Outlook

The synthesis of ethyl 2-methylhexanoate can be successfully achieved through several distinct pathways. Fischer-Speier esterification remains a robust and cost-effective method for large-scale production, provided that its equilibrium limitations and environmental drawbacks are managed. Transesterification offers a viable alternative, especially in scenarios where the methyl ester precursor is readily available. The future of fine chemical synthesis, however, increasingly points towards biocatalysis. The enzymatic route, despite its longer reaction times, provides an exceptionally clean, selective, and sustainable method for producing high-purity ethyl 2-methylhexanoate. Continued research into more efficient immobilized enzymes and optimized bioreactor conditions will likely make this the preferred method for high-value applications in the future.

References

-

PrepChem. (n.d.). Synthesis of ethyl 2-methyl-2-ethyl-hexanoate. Retrieved from PrepChem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-methylhexanoate. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). US6033551A - Synthesis of metal 2-ethylhexanoates.

-

National Center for Biotechnology Information. (n.d.). Methyl 2-ethylhexanoate. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate).

-

University of Toronto. (n.d.). Fischer Esterification. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-methylhexanoate. Retrieved from [Link]

-

Sharma, P., et al. (2007). Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science. ResearchGate. [Link]

-

Asian Journal of Chemistry. (2015). Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol. Request PDF. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

PubMed. (2014). Transesterification reaction for synthesis of palm-based ethylhexyl ester and formulation as base oil for synthetic drilling fluid. [Link]

-

ResearchGate. (n.d.). Biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate. [Link]

-

ePrints@CFTRI. (2003). Enzymatic synthesis of ethyl hexanoate by transesterification. [Link]

-

ResearchGate. (2018). Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). [Link]

-

ResearchGate. (2007). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. [Link]

- Google Patents. (n.d.). CN1357527A - Production process of 2-ethyl hexanoic acid.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic synthesis of ethyl hexanoate by transesterification. Request PDF. [Link]

Sources

- 1. Ethyl 2-methylhexanoate | C9H18O2 | CID 12714009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-ethylhexanoate | C9H18O2 | CID 102491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Methyl 2-ethylhexanoate, (S)- | 143005-67-8 [smolecule.com]

- 4. cerritos.edu [cerritos.edu]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic synthesis of ethyl hexanoate by transesterification. - ePrints@CFTRI [ir.cftri.res.in]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. byjus.com [byjus.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Transesterification reaction for synthesis of palm-based ethylhexyl ester and formulation as base oil for synthetic drilling fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-methylhexanoate natural occurrence

An In-Depth Technical Guide to the Natural Occurrence of Ethyl 2-Methylhexanoate: An Analysis of Precursors and Analogs

Abstract

Ethyl 2-methylhexanoate is a branched-chain ester recognized for its potent fruity and apple-like aroma, making it a valuable compound in the flavor and fragrance industry. Despite its commercial importance, definitive evidence of its natural occurrence in commonly analyzed fruits and beverages remains elusive in scientific literature. This technical guide addresses this knowledge gap by shifting the focus toward a precursor-based analysis. We explore the confirmed natural sources of its constituent moieties—2-methylhexanoic acid and ethanol—to establish a strong basis for its plausible formation in nature. Furthermore, this guide provides a comprehensive overview of its closely related and frequently occurring structural analogs, such as ethyl 2-methylbutanoate and ethyl hexanoate, which are key aroma components in fruits like apples, pineapples, and durians. We delineate a probable biosynthetic pathway for ethyl 2-methylhexanoate and provide a detailed, field-proven analytical protocol using Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for its targeted identification. This document serves as a critical resource for researchers in food science, natural product chemistry, and drug development by providing the foundational knowledge required to investigate and potentially identify this trace aroma compound in complex natural matrices.

Introduction

Chemical Profile of Ethyl 2-Methylhexanoate

Ethyl 2-methylhexanoate (CAS No: 32400-29-6) is an organic ester with the molecular formula C₉H₁₈O₂.[1] It is characterized by a branched alkyl chain, which imparts a distinct and complex aroma profile often described as fruity, resembling apple and pineapple with waxy undertones. Its structure and chemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl 2-methylhexanoate | [1] |

| Molecular Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Synonyms | 2-Methylhexanoic acid ethyl ester | [1] |

| Aroma Profile | Fruity, apple, pineapple, waxy |

Significance in Flavor and Fragrance Industries

The pleasant and potent fruity aroma of ethyl 2-methylhexanoate makes it a desirable ingredient for creating and enhancing fruit flavors in a variety of consumer products. While it is used as a flavoring agent, its application is often guided by assessments from bodies like the Flavor and Extract Manufacturers Association (FEMA), which evaluates substances for their "Generally Recognized as Safe" (GRAS) status. The study of such compounds is critical for both the discovery of new natural flavor molecules and for ensuring the authenticity of food products, where the presence or absence of specific esters can indicate origin or processing methods.

The Analytical Challenge: Differentiating Branched-Chain Esters

A significant challenge in natural product analysis is the differentiation of structurally similar isomers and analogs. Branched-chain esters like ethyl 2-methylhexanoate often co-elute with other esters in chromatographic systems and may present similar mass spectra, complicating definitive identification. Its close structural relatives, such as ethyl hexanoate (straight-chain) and ethyl 2-methylbutanoate (shorter chain), are often dominant volatiles in fruits, potentially masking the presence of trace compounds like ethyl 2-methylhexanoate.[2][3][4] This necessitates highly optimized analytical methods and careful data interpretation.

Evidence for Natural Occurrence: A Precursor-Based Approach

While direct identification of ethyl 2-methylhexanoate in nature is not well-documented, its formation is highly plausible based on the widespread availability of its chemical precursors in plants and microbes.

Natural Occurrence of the Acid Moiety: 2-Methylhexanoic Acid

The carboxylic acid precursor, 2-methylhexanoic acid (CAS No: 4536-23-6), is a branched medium-chain fatty acid that has been unambiguously identified in the plant kingdom.[5] Its presence provides the fundamental building block for the title ester.

-

Confirmed Sources: It has been reported as a volatile or semi-volatile compound in several plant species, including Carica papaya (Papaya) and Mangifera indica (Mango).[6]

-

Microbial Sources: Certain fungi, such as Alternaria spp., are also known to produce 2-amino-3-methylhexanoic acid, a potential precursor that can be converted to 2-methylhexanoic acid through metabolic pathways.[7]

The presence of this acid is a critical prerequisite, as without it, the enzymatic synthesis of ethyl 2-methylhexanoate cannot occur.

Natural Occurrence of the Alcohol Moiety: Ethanol

Ethanol is ubiquitous in the natural world, particularly in ripening fruits and fermented products. It is a primary metabolic product of yeast and some bacteria under anaerobic conditions and is also synthesized by plants during processes like fruit ripening. Its ample availability in matrices where 2-methylhexanoic acid may be present makes esterification a chemically favored reaction.

Implied Presence: The Esterification Potential in Natural Matrices

The convergence of the precursor acid and alcohol in a biologically active system containing ester-forming enzymes strongly implies that ethyl 2-methylhexanoate could be synthesized in situ. Fruits known to contain a diverse array of esters and the necessary precursors are prime candidates for its discovery.

Prevalent Structural Analogs in Nature

The study of closely related esters provides compelling circumstantial evidence for the potential existence of ethyl 2-methylhexanoate and highlights the metabolic pathways capable of producing such structures.

Ethyl 2-Methylbutanoate: A Key Branched-Chain Aroma Compound

This ester is structurally very similar to ethyl 2-methylhexanoate, differing only by two carbons in the acid chain. It is one of the most powerful and characteristic aroma compounds in many fruits.

-

In Apple: (S)-Ethyl 2-methylbutanoate is a critical aroma compound in apples and is considered an indicator of product authenticity.[8][9] It is a major contributor to the "fruity" and "apple-like" notes in numerous cultivars.[3][4]

-

In Pineapple: It is consistently identified as a key characteristic aroma compound in pineapple pulp, often exhibiting one of the highest odor activity values (OAVs).[2][10][11]

-

In Durian: This ester is responsible for the powerful fruity aspect of the complex durian aroma, balancing the notorious sulfurous notes.[12][13][14]

Ethyl Hexanoate: A Common Straight-Chain "Fruity" Ester

Differing only by the absence of the methyl branch, ethyl hexanoate is one of the most common esters in fruits and fermented beverages.

-

In Fermented Beverages: It is a natural byproduct of yeast fermentation and contributes fruity notes of red apple and pineapple to both beer and wine.[15][16][17][18]

-

In Pineapple: Alongside its branched-chain cousins, ethyl hexanoate is a major volatile, contributing significantly to the overall sweet and fruity aroma profile.[2]

Data Summary: Confirmed Occurrences of Key Analogs

| Compound | Confirmed Natural Sources | Typical Aroma Contribution |

| Ethyl 2-Methylbutanoate | Apple, Pineapple, Durian, Wine | Fruity, Apple-like, Sweet |

| Ethyl Hexanoate | Beer, Wine, Pineapple, Apple | Red Apple, Pineapple, Anise |

| 2-Methylhexanoic Acid | Papaya, Mango, Alternaria fungi | Cheesy, Waxy (Precursor) |

Probable Biosynthetic Pathway of Ethyl 2-Methylhexanoate

The formation of esters in natural systems is an enzyme-catalyzed process. The pathway for ethyl 2-methylhexanoate can be logically inferred from the established biosynthesis of other volatile esters in fruits and yeast.[3][15][19]

Formation of 2-Methylhexanoyl-CoA

The biosynthesis begins with the activation of the precursor acid. 2-methylhexanoic acid, derived from amino acid metabolism or other pathways, is converted into its high-energy thioester derivative, 2-methylhexanoyl-Coenzyme A (CoA). This activation step is essential for the subsequent enzymatic reaction.

Esterification via Alcohol Acyltransferase (AAT)

The final and critical step is the transfer of the 2-methylhexanoyl group from its CoA carrier to ethanol. This reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) . These enzymes exhibit varying degrees of specificity for their alcohol and acyl-CoA substrates, which accounts for the diverse array of esters found in a single fruit.

Diagram of Proposed Biosynthesis

Caption: Proposed biosynthetic pathway for ethyl 2-methylhexanoate in natural systems.

Recommended Analytical Protocol for Detection and Identification

To definitively identify trace compounds like ethyl 2-methylhexanoate in complex matrices, a sensitive and specific analytical method is required. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry and academic gold standard for this purpose.

Rationale for Methodology

-

HS-SPME: This technique is a solvent-free extraction method that is ideal for isolating volatile and semi-volatile compounds from a sample's headspace. It concentrates analytes onto a coated fiber, significantly enhancing detection sensitivity compared to direct injection.

-

GC-MS: Gas chromatography provides high-resolution separation of complex volatile mixtures based on their boiling points and polarity. The mass spectrometer fragments the eluting compounds, creating a unique mass spectrum (a chemical fingerprint) that allows for positive identification by comparison to spectral libraries and authentic standards.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for the robust analysis of volatile esters in a fruit matrix.

-

Sample Preparation:

-

Weigh 5.0 g of homogenized fruit pulp into a 20 mL headspace vial.

-

Add 5.0 mL of a saturated NaCl solution to increase the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace.

-

Spike the sample with 10 µL of an internal standard solution (e.g., 2-octanol or methyl nonanoate at 10 mg/L in ethanol) for semi-quantification and quality control.

-

Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.

-

-

HS-SPME Parameters:

-

Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber for broad-range volatile compound adsorption.

-

Incubation: Equilibrate the vial at 40°C for 15 minutes with agitation (500 rpm) to allow volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace for 30 minutes at 40°C with continued agitation.

-

-

GC-MS Parameters:

-

Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-INNOWax, 30 m x 0.25 mm x 0.25 µm) for optimal separation of esters.

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: Increase to 150°C at a rate of 4°C/min.

-

Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 250°C.

-

-

-

Data Analysis:

-

Identify compounds by comparing their retention times and mass spectra with those of an authentic ethyl 2-methylhexanoate standard analyzed under the same conditions.

-

Further confirm identity by matching mass spectra against established libraries (e.g., NIST, Wiley).

-

Diagram of Analytical Workflow

Caption: Standard workflow for the analysis of ethyl 2-methylhexanoate from a natural matrix.

Conclusion

While ethyl 2-methylhexanoate is an important component of synthetic fruit flavors, its confirmed presence in natural, unprocessed sources is not currently established in the scientific literature. However, this guide demonstrates that a strong deductive case can be made for its plausible natural occurrence. The confirmed presence of its precursor, 2-methylhexanoic acid, in fruits like papaya and mango, combined with the ubiquity of ethanol and ester-forming enzymes (AATs), creates the necessary biochemical environment for its synthesis. The abundance of its close structural analogs, ethyl 2-methylbutanoate and ethyl hexanoate, across a wide range of fruits and fermented beverages further supports the existence of metabolic pathways capable of producing such branched-chain esters.

For researchers and scientists, the absence of evidence should not be treated as evidence of absence. Rather, it highlights a compelling opportunity for discovery. The detailed HS-SPME-GC-MS protocol provided herein offers a robust framework for the targeted investigation of ethyl 2-methylhexanoate in promising natural matrices. Future research employing such sensitive analytical techniques, combined with authentic chemical standards, will be essential to definitively answer the question of its natural occurrence and potentially uncover a novel contributor to the complex aroma profiles of fruits and other natural products.

References

-

Fruit Volatile Fingerprints Characterized among Four Commercial Cultivars of Thai Durian (Durio zibethinus) . Semantic Scholar. [Link]

-

Characteristic Aroma Compounds from Different Pineapple Parts . Molecules. [Link]

-

Extraction and Identification of Durian's Volatile: A Review . ACS Food Science & Technology. [Link]

-

Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China . International Journal of Molecular Sciences. [Link]

-

Durian aroma . CABI News. [Link]

-

MONITORING VOLATILE COMPOUNDS EMITTED BY DURIAN PULP (DURIO ZIBETHINUS MURR.) AT MATURE AND RIPE STAGE USING SOLID PHASE MICROEXTRACTION (SPME) . International Society for Horticultural Science. [Link]

-

Deconstructing Durian Odour . LCGC International. [Link]

-

Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack . International Journal of Molecular Sciences. [Link]

-

Aroma volatile compounds from two fresh pineapple varieties in China . SciSpace. [Link]

-

Biochemistry of Apple Aroma: A Review . Chilean Journal of Agricultural Research. [Link]

-

Metabolism of ethyl tiglate in apple fruits leads to the formation of small amounts of (R)-ethyl 2-methylbutanoate . Enantiomer. [Link]

-

Key positive aroma compounds . Oenobrands. [Link]

-

Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years . Foods. [Link]

-

Molecular Insights into the Aroma Difference between Beer and Wine: A Meta-Analysis-Based Sensory Study Using Concentration Leveling Tests . Journal of Agricultural and Food Chemistry. [Link]

-

Concentrations of ethyl esters in wine . ResearchGate. [Link]

-

Metabolism of ethyl tiglate in apple fruits leads to the formation of small amounts of (R)-ethyl 2-methylbutanoate . ResearchGate. [Link]

-

2-Methylhexanoic Acid . PubChem. [Link]

-

Plant Compound: 2-Methylhexanoic acid . The Pherobase. [Link]

-

Ethyl 2-methylhexanoate . PubChem. [Link]

-

Ethyl Hexanoate Flavour Standard . FlavorActiV. [Link]

-

Ethyl Hexanoate (Red Apple) in Beer: Sensory Guide for Brewers . YouTube. [Link]

-

Ethyl Hexanoate - Beer sensory characteristics, causes and control factors . YouTube. [Link]

Sources

- 1. Ethyl 2-methylhexanoate | C9H18O2 | CID 12714009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characteristic Aroma Compounds from Different Pineapple Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. 2-メチルヘキサン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Plant Compound: 2-Methylhexanoic acid | C7H14O2) [pherobase.com]

- 7. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of ethyl tiglate in apple fruits leads to the formation of small amounts of (R)-ethyl 2-methylbutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Key positive aroma compounds - Oenobrands [oenobrands.com]

- 16. researchgate.net [researchgate.net]

- 17. Ethyl Hexanoate Flavour Standard for Sensory Training | FlavorActiV [flavoractiv.com]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

(R)-Ethyl 2-Methylhexanoate: A Chiral Synthon for Advanced Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Ethyl 2-methylhexanoate, a chiral ester, represents a valuable and versatile building block in the synthesis of complex pharmaceutical agents. Its specific stereochemistry offers a strategic advantage in designing molecules with high potency and selectivity, critical attributes in modern drug development. This guide provides a comprehensive overview of the core properties, stereoselective synthesis, advanced analytical techniques for enantiomeric verification, and the strategic applications of (R)-Ethyl 2-methylhexanoate in the pharmaceutical landscape. By elucidating the causal relationships behind experimental choices and grounding claims in authoritative references, this document serves as a practical resource for scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of Chirality in Drug Design

Chirality is a fundamental property of molecules that has profound implications in pharmacology. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. The human body, being a chiral environment, often interacts differently with each enantiomer of a drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Consequently, the development of single-enantiomer drugs has become a paramount objective in the pharmaceutical industry to enhance therapeutic efficacy and patient safety.

(R)-Ethyl 2-methylhexanoate emerges as a key chiral synthon in this context. Its defined stereocenter provides a foundational element for the construction of more complex chiral molecules, enabling precise control over the three-dimensional architecture of a drug candidate. This guide will delve into the essential technical aspects of this important molecule.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of (R)-Ethyl 2-methylhexanoate is essential for its effective use in synthesis and analysis.

Chemical and Physical Properties

The general properties of ethyl 2-methylhexanoate are summarized in the table below. It is important to note that while most physical properties are identical for both enantiomers, their interaction with plane-polarized light (optical rotation) is equal in magnitude but opposite in direction.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₂ | PubChem[1] |

| Molecular Weight | 158.24 g/mol | PubChem[1] |

| IUPAC Name | (R)-ethyl 2-methylhexanoate | |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not specified for (R)-enantiomer | |

| Density | Not specified for (R)-enantiomer | |

| Solubility | Insoluble in water; soluble in organic solvents (presumed) | |

| Optical Rotation [α]D | Specific value depends on conditions |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the structure and purity of (R)-Ethyl 2-methylhexanoate. While spectra for the racemic mixture are available, specific data for the pure (R)-enantiomer is essential for quality control in stereoselective synthesis.

-

¹H NMR Spectroscopy: The proton NMR spectrum of ethyl 2-methylhexanoate is expected to show characteristic signals for the ethyl ester group (a quartet and a triplet), a multiplet for the chiral proton at the C2 position, a doublet for the methyl group at C2, and signals corresponding to the butyl chain.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ester group.[2]

-

Mass Spectrometry (MS): Mass spectral analysis is used to determine the molecular weight and fragmentation pattern, confirming the overall structure of the molecule.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretch of the ester functional group, typically around 1730-1750 cm⁻¹.[1]

Stereoselective Synthesis of (R)-Ethyl 2-methylhexanoate

The synthesis of enantiomerically pure (R)-Ethyl 2-methylhexanoate is a key challenge and a critical step in its application. The primary strategy involves the stereoselective synthesis of its precursor, (R)-2-methylhexanoic acid, followed by esterification.

Synthesis of the Precursor: (R)-2-Methylhexanoic Acid

Asymmetric hydrogenation of an appropriate unsaturated precursor is a powerful method for establishing the chiral center in (R)-2-methylhexanoic acid. This approach offers high enantioselectivity and is amenable to scale-up.

Conceptual Workflow for Asymmetric Hydrogenation:

Caption: Asymmetric hydrogenation of an unsaturated precursor to yield (R)-2-methylhexanoic acid.

Esterification of (R)-2-Methylhexanoic Acid

Once the enantiomerically pure acid is obtained, it can be converted to the corresponding ethyl ester via several standard methods. Fischer esterification is a common and straightforward approach.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (R)-2-methylhexanoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure (R)-Ethyl 2-methylhexanoate.

Logical Framework for Esterification:

Caption: Fischer esterification of (R)-2-methylhexanoic acid to produce the target ester.

Analytical Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric excess (e.e.) of (R)-Ethyl 2-methylhexanoate is crucial for its use in pharmaceutical synthesis. Chiral gas chromatography (GC) and NMR spectroscopy with chiral solvating agents are the primary methods for this determination.

Chiral Gas Chromatography

Chiral GC utilizes a stationary phase that is itself chiral. This allows for the separation of the two enantiomers of the analyte as they travel through the column at different rates, resulting in two distinct peaks on the chromatogram. The relative area of these peaks can be used to accurately determine the enantiomeric excess.

NMR Spectroscopy with Chiral Solvating Agents

In a standard achiral NMR solvent, the spectra of the (R) and (S) enantiomers are identical. However, the addition of a chiral solvating agent (CSA) to the NMR sample can lead to the formation of transient diastereomeric complexes. These complexes have different magnetic environments, which can result in the splitting of NMR signals for the two enantiomers, allowing for their quantification.

Workflow for Chiral NMR Analysis:

Caption: Use of a chiral solvating agent in NMR to resolve enantiomeric signals.

Applications in Drug Development

(R)-Ethyl 2-methylhexanoate serves as a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds.[3] Its incorporation into a larger molecule can impart specific stereochemistry that is essential for its biological activity.

As a Chiral Building Block

The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol without affecting the stereocenter. These functional groups can then be used in a variety of coupling reactions to build more complex molecular architectures. The butyl chain of the molecule can also contribute to the lipophilicity of the final drug product, which can be important for its absorption, distribution, metabolism, and excretion (ADME) properties.

The use of such chiral building blocks is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex natural products and novel therapeutic agents with high stereochemical control.[4]

Potential Therapeutic Areas

While specific drugs derived from (R)-Ethyl 2-methylhexanoate are not extensively documented in publicly available literature, the 2-methylhexanoic acid motif is found in various natural and synthetic compounds with a range of biological activities. The introduction of chirality at the C2 position can significantly influence the interaction of these molecules with their biological targets. For instance, in the field of anti-inflammatory drugs, the stereochemistry of 2-arylpropionic acids (e.g., ibuprofen) is critical for their activity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (R)-Ethyl 2-methylhexanoate. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion